Stereochemical Identity: (2S,4R) Configuration vs. (2R,4S) Enantiomer as Defined by InChI Key Differentiation
The (2S,4R) isomer (target compound, CAS 132945-85-8) possesses the InChI Key FGGZZBDJYMUXDT-DTWKUNHWSA-N, while its enantiomer (2R,4S) (CAS 1123305-94-1) has the InChI Key FGGZZBDJYMUXDT-BDAKNGLRSA-N [1][2]. Both compounds share the same molecular formula (C11H21NO4), molecular weight (231.29 g/mol), computed XLogP3-AA (0.5), hydrogen bond donor count (1), hydrogen bond acceptor count (4), rotatable bond count (4), and topological polar surface area (59 Ų) [1][2]. However, the two InChI Keys differ in the stereochemical layer, confirming that these are non-identical enantiomers that would rotate plane-polarized light in opposite directions. The target (2S,4R) compound is derived from trans-4-hydroxy-L-proline and maps onto the L-proline stereochemical lineage, making it the appropriate choice for synthesizing L-amino acid mimetics and peptides that require natural stereochemistry [3]. The (2R,4S) enantiomer is the appropriate choice for D-amino acid mimetic synthesis. Selection of the incorrect enantiomer results in a product with opposite absolute configuration at both stereogenic centers.
| Evidence Dimension | Stereochemical identity (InChI Key stereochemical layer) |
|---|---|
| Target Compound Data | InChI Key: FGGZZBDJYMUXDT-DTWKUNHWSA-N; (2S,4R) configuration; derived from L-proline stereochemical series |
| Comparator Or Baseline | InChI Key: FGGZZBDJYMUXDT-BDAKNGLRSA-N; (2R,4S) configuration; derived from D-proline stereochemical series |
| Quantified Difference | Both stereogenic centers inverted; non-superimposable mirror images; identical computed physicochemical properties but opposite chiroptical properties |
| Conditions | InChI Key comparison via PubChem computed descriptors; stereochemical lineage determined by synthetic derivation from trans-4-hydroxy-L-proline |
Why This Matters
Selection of the correct enantiomer determines which enantiomer of the final drug candidate is produced; ordering the wrong stereoisomer leads to the opposite enantiomer of the target API and regulatory rejection.
- [1] PubChem Compound Summary for CID 15117247, tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information (2025). InChI Key: FGGZZBDJYMUXDT-DTWKUNHWSA-N. View Source
- [2] PubChem Compound Summary for CID 67043164, tert-butyl (2R,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information (2025). InChI Key: FGGZZBDJYMUXDT-BDAKNGLRSA-N. View Source
- [3] Remuzon, P., et al. (1990). 'Synthesis of (2S,4R)-4-hydroxyproline derivatives as chiral building blocks.' Tetrahedron Letters, 31(32), 4567-4570. Describes the derivation of (2S,4R)-configured pyrrolidines from trans-4-hydroxy-L-proline. View Source
